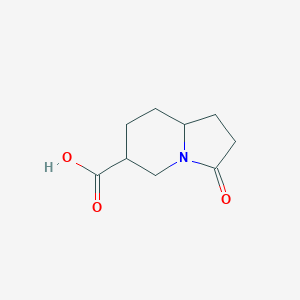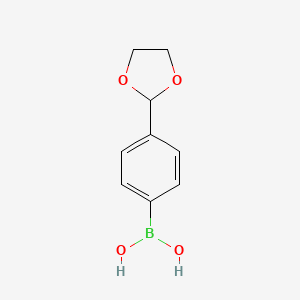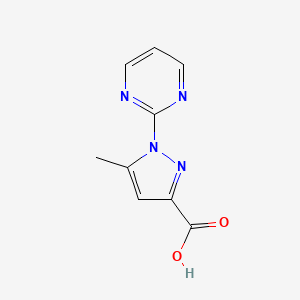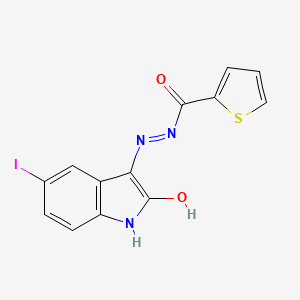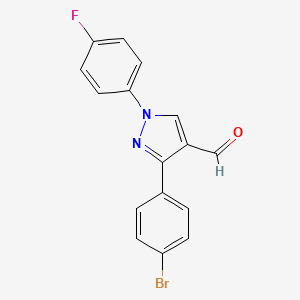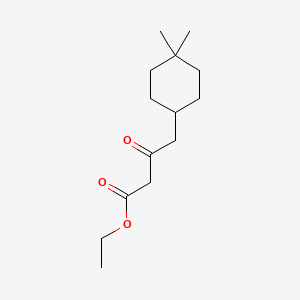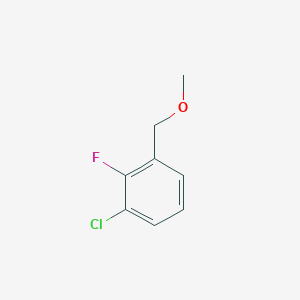
1-Chloro-2-fluoro-3-(methoxymethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2-fluoro-3-(methoxymethyl)benzene is a chemical compound with the CAS Number: 2484889-18-9 . It has a molecular weight of 174.6 and its IUPAC name is this compound . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8ClFO/c1-11-5-6-3-2-4-7(9)8(6)10/h2-4H,5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a liquid . Unfortunately, the web search results do not provide more detailed physical and chemical properties.Wissenschaftliche Forschungsanwendungen
Synthesis of Fluorinated Compounds
A study by Patrick, Rogers, and Gorrell (2002) demonstrates the use of a derivative of 1-Chloro-2-fluoro-3-(methoxymethyl)benzene in the synthesis of 2-fluoro-3-methoxy-1,3-butadiene through heating in quinoline, showcasing its utility in generating compounds for cycloaddition reactions. This process highlights the chemical's role in facilitating the creation of fluorinated compounds with potential applications in pharmaceuticals and agrochemicals (Patrick et al., 2002).
Antimicrobial Activity
Liaras, Geronikaki, et al. (2011) explored the antimicrobial properties of compounds carrying fluoro, bromo, methoxy, nitro, methyl, and chloro groups on the benzene ring, including structures related to this compound. Their findings suggest that these compounds exhibit potent antimicrobial activity, underscoring the potential for developing new antimicrobial agents (Liaras et al., 2011).
Host-Guest Chemistry
Kou, Tao, et al. (2010) synthesized nonsymmetric pillar[5]arenes using a derivative similar to this compound. These compounds demonstrated the ability to encapsulate guest molecules, indicating their significance in the development of molecular recognition systems and potential applications in nanotechnology (Kou et al., 2010).
Photochemical Reaction Mechanisms
Wang, Guo, et al. (2021) conducted a study on the photocyclization reaction mechanisms of dibenzoylmethane (DBM) derivatives, including compounds structurally related to this compound. Their research provides insights into the photochemical behaviors of these compounds, which could inform the design of materials for optical and electronic applications (Wang et al., 2021).
Polymerization and Material Science
Abdelhamid, Abourahma, et al. (2021) explored the copolymerization of novel trisubstituted ethylenes, including halogen ring-disubstituted compounds similar to this compound, with styrene. This research has implications for the development of new materials with customized properties for applications in coatings, adhesives, and plastics (Abdelhamid et al., 2021).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-chloro-2-fluoro-3-(methoxymethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO/c1-11-5-6-3-2-4-7(9)8(6)10/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKLZOBNHPNTIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C(=CC=C1)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

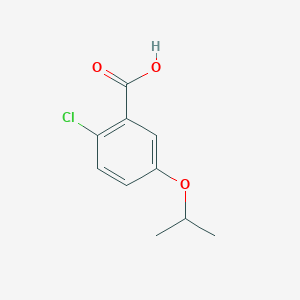
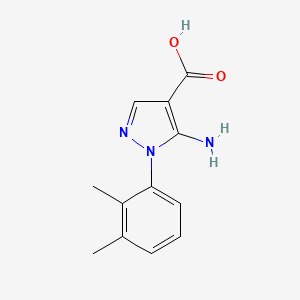
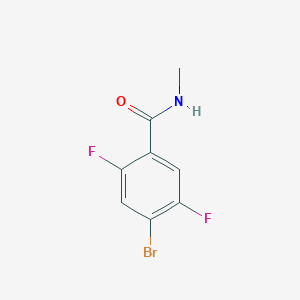
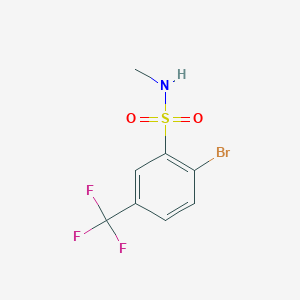
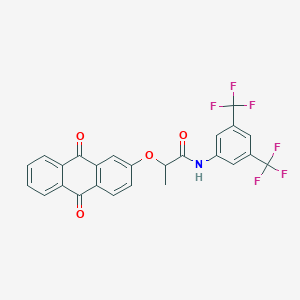
![tert-Butyl N-[(1S,3S)-3-(hydroxymethyl)cyclohexyl]carbamate](/img/structure/B6357348.png)

